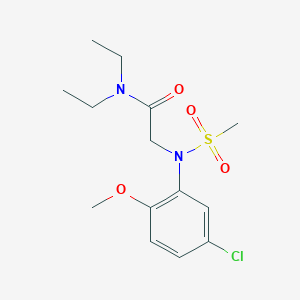
3-nitro-N'-(8-quinolinylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3-Nitro-N'-(8-quinolinylmethylene)benzohydrazide involves complex organic reactions, often starting from quinoline derivatives. Compounds similar to this, like 4-nitro-N-(quinolin-8-yl)benzamide, are synthesized through reactions that may involve nitration, condensation, and hydrazide formation processes. These synthesis pathways are crucial for obtaining the compound with high purity and yield (Lei, Jing, & Zhou, 2008).
Molecular Structure Analysis
The molecular structure of 3-Nitro-N'-(8-quinolinylmethylene)benzohydrazide is characterized by intramolecular hydrogen bonding and specific spatial arrangements. Similar compounds exhibit significant molecular interactions, such as hydrogen bonds and π-π interactions, which influence their crystal packing and stability. The orientation of nitro and hydrazide groups relative to the quinoline core plays a critical role in the compound's reactivity and interactions (Khakhlary & Baruah, 2014).
Chemical Reactions and Properties
3-Nitro-N'-(8-quinolinylmethylene)benzohydrazide participates in various chemical reactions, including nucleophilic substitutions and coordination to metal ions. These reactions are pivotal for its application in synthesizing complex molecules and materials. The nitro and hydrazide functional groups enable it to act as a ligand, forming complexes with metals, which can be used in catalysis and material science applications.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, depend on the compound's molecular arrangement and intermolecular forces. Polymorphism, as observed in related compounds, can lead to different physical properties, which are essential for determining the compound's applicability in various fields (Schulze, Seichter, & Weber, 2013).
Scientific Research Applications
Chemical Reactivity and Synthesis
Nitro heteroaromatic compounds exhibit ambident reactivity, which allows for the synthesis of diverse heterocyclic structures. For example, quinoxalines and benzothiaselenadiazoles can react with ethyl isocyanoacetate to yield pyrimidine N-oxides or pyrroles under different conditions, highlighting the versatility of nitro compounds in synthetic chemistry (Murashima et al., 1996).
Biological Applications
Derivatives of 8-hydroxyquinoline, a structurally related compound, have been identified as antibacterial agents targeting both intra- and extracellular Gram-negative pathogens. This demonstrates the potential of nitro-substituted compounds in developing treatments for bacterial infections (Enquist et al., 2012).
Material Science and Corrosion Inhibition
Quinoline and its derivatives, including those with nitro groups, are recognized for their effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces makes them valuable in protecting metals against corrosion, which is crucial in extending the lifespan of metal-based structures (Verma et al., 2020).
Fluorescent Properties
Cadmium(II) complexes of an acylhydrazone ligand bearing a quinoline unit have been synthesized, with studies on their structural characteristics and fluorescent properties. This illustrates the potential of nitro-substituted quinoline derivatives in the development of fluorescent materials for various applications (Xiao, 2015).
α-Glucosidase Inhibitors
Indenoquinoxaline derivatives, which share structural similarities with the compound of interest, have been synthesized and evaluated as potent α-glucosidase inhibitors. This indicates the potential of nitro-substituted heteroaromatic compounds in the development of treatments for conditions like type II diabetes (Khan et al., 2014).
properties
IUPAC Name |
3-nitro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c22-17(13-5-2-8-15(10-13)21(23)24)20-19-11-14-6-1-4-12-7-3-9-18-16(12)14/h1-11H,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDFTDNCRNSEAC-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)
![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)
![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)



![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)